molecular formula C16H19ClN2O3 B8797632 Tert-butyl 5-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Tert-butyl 5-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No. B8797632
M. Wt: 322.78 g/mol
InChI Key: UTCJFJBQNKYUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346805B2

Procedure details

A solution of tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (0.500 g, 1.63 mmol) in 1:1:1 THF/AcOH/H2O (45 mL) at about 0° C. was treated with N-Bromosuccinimide (0.319 g, 1.79 mmol) portionwise over about 20 minutes. The resulting mixture was stirred for about 90 minutes at about 0° C. The mixture was then quenched by the addition of saturated Na2CO3 (100 mL) and extracted with DCM. The combined organics were washed with saturated NaHCO3 (2×) and brine, dried over MgSO4, filtered and concentrated. The crude residue was purified by column chromatography (20% EtOAc/Hexane) to yield tert-butyl 5-chloro-2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate (0.530 g, 100%). LCMS (APCI+) m/z 223, 225 [M+H−Boc]+; Rt=3.26 min.
Name
tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.319 g
Type
reactant
Reaction Step One
Name
THF AcOH H2O
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]1[CH2:11][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:13][CH2:14][C:5]2=1.BrN1C(=[O:28])CCC1=O>C1COCC1.CC(O)=O.O>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]3([CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:19])[CH3:20])=[O:16])[CH2:11]3)[C:6](=[O:28])[NH:7][C:8]2=[CH:9][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Quantity
0.5 g
Type
reactant
Smiles
ClC=1C=C2C3=C(NC2=CC1)CN(CC3)C(=O)OC(C)(C)C
Name
Quantity
0.319 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
THF AcOH H2O
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1.CC(=O)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for about 90 minutes at about 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then quenched by the addition of saturated Na2CO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The combined organics were washed with saturated NaHCO3 (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (20% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC=1C=C2C(=CC1)NC(C21CN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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